REACTION_CXSMILES
|
CN(C=[N:5][S:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][C:16]([N:18]=[CH:19]N(C)C)=[S:17])[CH:10]=1)(=[O:8])=[O:7])C.[CH2:23](Br)[C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:25].Cl.C(N(CC)C(C)C)(C)C>CN(C=O)C>[C:24]([C:23]1[S:17][C:16]([NH:15][C:11]2[CH:10]=[C:9]([S:6]([NH2:5])(=[O:7])=[O:8])[CH:14]=[CH:13][CH:12]=2)=[N:18][CH:19]=1)(=[O:25])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1
|
Name
|
N-Dimethylaminomethylene-3-(3-dimethylaminomethylene-thioureido)-benzenesulfonamide
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C=NS(=O)(=O)C1=CC(=CC=C1)NC(=S)N=CN(C)C
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 69 h at 100° C
|
Duration
|
69 h
|
Type
|
CUSTOM
|
Details
|
HPLC separation on reversed phase
|
Type
|
WASH
|
Details
|
eluting with an acetonitrile/water gradient
|
Type
|
CUSTOM
|
Details
|
Evaporation of the product fractions
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CN=C(S1)NC=1C=C(C=CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |